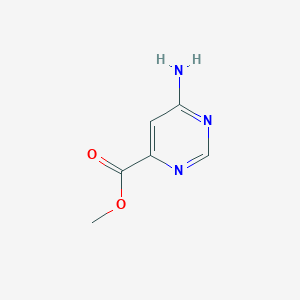

Methyl 6-aminopyrimidine-4-carboxylate

Vue d'ensemble

Description

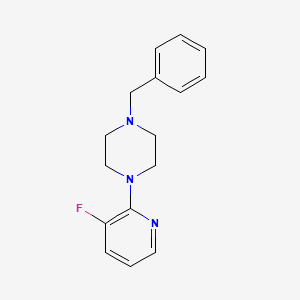

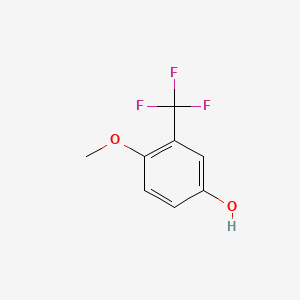

“Methyl 6-aminopyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H7N3O2 . It has a molecular weight of 153.14 . This compound is used for research purposes .

Molecular Structure Analysis

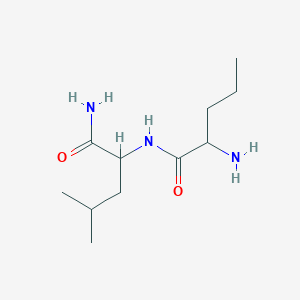

The molecular structure of “Methyl 6-aminopyrimidine-4-carboxylate” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a methyl group and a carboxylate group .

Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 6-aminopyrimidine-4-carboxylate” are not detailed in the retrieved sources .

Physical And Chemical Properties Analysis

“Methyl 6-aminopyrimidine-4-carboxylate” is stored at room temperature . The compound is shipped at room temperature .

Applications De Recherche Scientifique

Neuroprotective and Anti-neuroinflammatory Agents

Methyl 6-aminopyrimidine-4-carboxylate derivatives have been studied for their potential as neuroprotective and anti-neuroinflammatory agents. These compounds can be designed to target specific pathways involved in neurodegenerative diseases, ischemic stroke, and traumatic brain injury. For instance, triazole-pyrimidine hybrids have shown promising results in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, which are key factors in neuroinflammation .

Anticancer Activity

The cytotoxicity and antiproliferative activity of Methyl 6-aminopyrimidine-4-carboxylate derivatives against various cancer cell lines, including breast cancer cells, have been explored. These compounds can be optimized for enhanced selectivity and potency against cancer cells, potentially leading to new therapeutic options for cancer treatment .

Bicyclic [6 + 6] Systems

Pyrimidine derivatives are integral to the chemistry of bicyclic [6 + 6] systems, which have significant biological relevance. The study of these systems can lead to the development of novel compounds with unique structural and functional properties, useful in various fields of medicinal chemistry .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl 6-aminopyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSUGGQRGURMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620741 | |

| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-aminopyrimidine-4-carboxylate | |

CAS RN |

77817-12-0 | |

| Record name | Methyl 6-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)